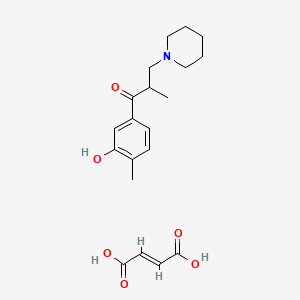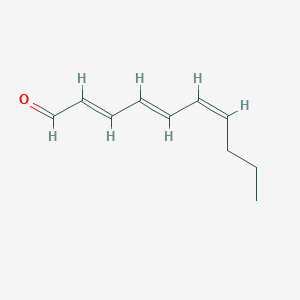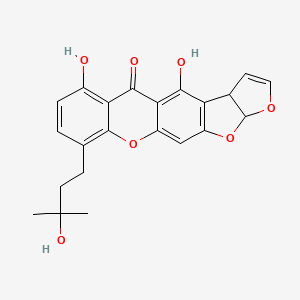
1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-ベンゾジオキシン-6-オール, 2,3-ジヒドロ-, アセテートは、ベンゾジオキサン類に属する有機化合物です。この化合物は、ジオキサン環と縮合したベンゼン環を特徴とし、さらにアセテート基で置換されています。
2. 製法
合成経路と反応条件
1,4-ベンゾジオキシン-6-オール, 2,3-ジヒドロ-, アセテートの合成は、一般的に以下の手順で実施されます。
1,4-ベンゾジオキシン-6-オール, 2,3-ジヒドロ-の生成: この中間体は、カテコールとエチレングリコールを酸触媒の存在下で反応させることにより合成できます。
アセチル化: 次に、中間体をピリジンなどの塩基の存在下で無水酢酸を用いてアセチル化することにより、1,4-ベンゾジオキシン-6-オール, 2,3-ジヒドロ-, アセテートが得られます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模な規模で行われ、収率と純度を向上させるために反応条件が最適化されます。連続式反応器やクロマトグラフィーなどの高度な精製技術が採用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate typically involves the following steps:
Formation of 1,4-Benzodioxin-6-ol, 2,3-dihydro-: This intermediate can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反応の分析
反応の種類
1,4-ベンゾジオキシン-6-オール, 2,3-ジヒドロ-, アセテートは、以下の反応を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて対応するキノンを生成する可能性があります。
還元: 還元反応によって、ジヒドロ誘導体に変換されます。
置換: 求電子置換反応によって、ベンゼン環にさまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、制御された条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物には、使用される特定の試薬と条件に応じて、キノン、ジヒドロ誘導体、さまざまな置換ベンゾジオキサンなどがあります。
4. 科学研究への応用
1,4-ベンゾジオキシン-6-オール, 2,3-ジヒドロ-, アセテートには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗酸化作用など、潜在的な生物活性を有するために研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を調査するための研究が進行中です。
工業: ポリマーや樹脂などの特定の特性を有する新素材の開発に使用されています。
科学的研究の応用
1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
1,4-ベンゾジオキシン-6-オール, 2,3-ジヒドロ-, アセテートの作用機序には、特定の分子標的や経路との相互作用が関与しています。たとえば、抗菌作用は、細菌細胞膜を破壊したり、必須酵素を阻害したりする能力に起因している可能性があります。抗酸化作用は、フリーラジカルを捕捉し、酸化損傷を防ぐ能力による可能性が高いです。
類似化合物との比較
類似化合物
1,4-ベンゾジオキサン: アセテート基のない親化合物。
2,3-ジヒドロ-1,4-ベンゾジオキシン-6-オール: アセテート基の代わりにヒドロキシル基を持つ類似化合物。
6-アセチル-1,4-ベンゾジオキサン: アセテート基の代わりにアセチル基を持つ化合物。
独自性
1,4-ベンゾジオキシン-6-オール, 2,3-ジヒドロ-, アセテートは、ジオキサン環とアセテート基の両方が存在することで、その類似体とは異なる特定の化学的特性と潜在的な用途を付与しています。さまざまな化学反応を起こす能力と潜在的な生物活性を備えているため、研究と産業用途において貴重な化合物となっています。
特性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
acetic acid;2,3-dihydro-1,4-benzodioxin-6-ol |
InChI |
InChI=1S/C8H8O3.C2H4O2/c9-6-1-2-7-8(5-6)11-4-3-10-7;1-2(3)4/h1-2,5,9H,3-4H2;1H3,(H,3,4) |
InChIキー |
CFXMJXHQVIIBJN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1COC2=C(O1)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)



![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)


![1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline](/img/structure/B12297398.png)

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)
![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)
